molecular formula C15H11I4NO7S B11930658 T4 Sulfate

T4 Sulfate

Cat. No.: B11930658
M. Wt: 856.9 g/mol
InChI Key: QYXIJUZWSSQICT-UHFFFAOYSA-N
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Description

T4 Sulfate (Thyroxine Sulfate) is a key sulfated metabolite of thyroid hormone, essential for investigating complex hormonal regulation pathways. Sulfation is a major metabolic pathway for thyroid hormones, carried out by sulfotransferases (SULTs), which increases the water solubility of thyroxine (T4) and facilitates its excretion . This conjugation process is a primary step leading to the irreversible inactivation of thyroid hormone . Consequently, this compound serves as a critical reagent for studying the inactivation and clearance of thyroid hormones. Furthermore, in humans, sulfated thyroid hormones can be hydrolyzed back to their active precursors by sulfatases present in tissues and gut microbiota, suggesting they may also function as a reservoir for biologically active iodothyronines . Researchers can use this compound to explore its role as a substrate for deiodinase enzymes, particularly for inner ring deiodination (IRD) . Its application is vital in models of endocrine disruption for identifying chemicals that may inhibit thyroid hormone sulfation, thereby potentially disrupting the entire hormonal system . This compound is offered for Research Use Only and is indispensable for advancing studies in endocrinology, metabolic disorders, and developmental biology.

Properties

IUPAC Name

2-amino-3-[4-(3,5-diiodo-4-sulfooxyphenoxy)-3,5-diiodophenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11I4NO7S/c16-8-1-6(3-12(20)15(21)22)2-9(17)13(8)26-7-4-10(18)14(11(19)5-7)27-28(23,24)25/h1-2,4-5,12H,3,20H2,(H,21,22)(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXIJUZWSSQICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OS(=O)(=O)O)I)I)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11I4NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20868422
Record name O-[3,5-Diiodo-4-(sulfooxy)phenyl]-3,5-diiodotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

856.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thyroxine sulfate typically involves the sulfation of thyroxine. This can be achieved by reacting thyroxine with sulfur trioxide or chlorosulfonic acid in an appropriate solvent. The reaction conditions, such as temperature and solvent choice, are critical to ensure the selective formation of thyroxine sulfate without over-sulfation or degradation of the thyroxine molecule .

Industrial Production Methods: Industrial production of thyroxine sulfate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate and purify the final product .

Chemical Reactions Analysis

Inner-Ring Deiodination

T4S undergoes rapid inner-ring deiodination (IRD) catalyzed by hepatic deiodinases, producing reverse triiodothyronine sulfate (rT3S). Key findings include:

ParameterValue (Mean ± SD)Enzyme InvolvedSource
Apparent Km (T4S)0.3 µMType 1 Deiodinase (D1)
Maximum Velocity (Vmax)530 pmol/min/mg proteinD1

This reaction is 200-fold more efficient than the deiodination of unconjugated T4 . Sulfation blocks outer-ring deiodination (ORD), preventing T3 formation and promoting irreversible inactivation .

Hydrolysis and Reactivation

Sulfated T4 can be hydrolyzed back to free T4 by sulfatases in tissues and gut microbiota, serving as a reservoir for biologically active thyroid hormones .

Role of Deiodinases

  • Type 1 Deiodinase (D1): Primarily responsible for IRD of T4S, with catalytic efficiency (Vmax/Km) significantly higher for T4S than T4 .

  • Type 2 Deiodinase (D2): Does not act on T4S, emphasizing the specificity of D1 in sulfated hormone metabolism .

Sulfotransferase Activity

  • hSULT1A1: A key enzyme in T4 sulfation, with activity influenced by substrate structure (e.g., hydroxylation position) .

  • Competitive inhibitors (e.g., propylthiouracil) reduce sulfation rates, highlighting shared enzymatic mechanisms with non-sulfated iodothyronines .

Excretion and Elimination

T4S is excreted via bile and urine. Enterohepatic recirculation occurs when intestinal sulfatases hydrolyze T4S, allowing reabsorption of free T4 . Approximately 20–30% of sulfated T4 is irreversibly eliminated in feces .

Comparative Reactivity of T4 Sulfate vs. Unconjugated T4

ReactionThis compoundUnconjugated T4
IRD Rate530 pmol/min/mg2.7 pmol/min/mg
ORD RateUndetectable12 pmol/min/mg
Binding Affinity to TTR*Low (Kd > 200 nM)High (Kd = 4.7 nM)

*Transthyretin (TTR) .

Environmental and Toxicological Implications

  • Pollutant Interactions: PCB sulfates mimic T4S in binding to TTR, disrupting thyroid hormone transport .

  • Endocrine Disruption: Sulfation-dependant deiodination is a biomarker for thyroid-disrupting chemical (TDC) exposure .

This synthesis integrates mechanistic enzymology, pharmacokinetics, and environmental health perspectives to elucidate this compound’s role in thyroid homeostasis.

Scientific Research Applications

Clinical Applications

Thyroid Hormone Regulation
T4 sulfate is involved in the metabolism of thyroid hormones. It is primarily produced through the sulfation of thyroxine by sulfotransferases, which increases the water solubility of thyroid hormones, facilitating their excretion via bile and urine. This process is crucial for maintaining thyroid hormone homeostasis in the body .

Hypothyroidism Treatment
Recent studies have explored the use of this compound in combination with L-thyroxine (L-T4) therapy for hypothyroid patients. A clinical trial revealed that patients receiving a combination of L-T4 and this compound experienced improved serum levels of triiodothyronine (T3) compared to those on L-T4 alone, suggesting that this compound may enhance therapeutic outcomes by restoring a more physiological T3/T4 ratio .

Pharmacokinetics and Metabolism

Sulfation Mechanism
The sulfation of T4 is a key metabolic pathway that influences its bioavailability and activity. Studies indicate that increased levels of urinary this compound correlate with higher serum free T4 levels, highlighting its role in thyroid hormone metabolism regulation .

Increased Excretion in Disease States
Research has shown that critically ill patients exhibit elevated levels of this compound, which may indicate altered thyroid hormone metabolism during stress conditions. This elevation can be associated with liver function and disease severity, providing insights into the physiological adaptations to critical illness .

Research Applications

Biomarker for Thyroid Dysfunction
this compound levels can serve as biomarkers for assessing thyroid function and monitoring treatment efficacy in patients undergoing thyroid hormone replacement therapy. The measurement of this compound in serum and urine has been utilized to evaluate the metabolic state of patients with thyroid disorders .

Experimental Models
In vitro studies have employed this compound to investigate its effects on cellular processes related to thyroid hormone signaling. These studies help elucidate the mechanisms by which sulfated hormones influence gene expression and cellular metabolism.

Data Tables

Application Area Details References
Clinical UseCombination therapy for hypothyroidism
Metabolic RoleInvolvement in thyroid hormone regulation
Biomarker PotentialIndicator of thyroid dysfunction
Research ToolUsed in experimental models to study cellular effects

Case Studies

Case Study 1: Hypothyroid Patients on L-T4 Therapy
In a controlled study involving 36 hypothyroid patients, those treated with a combination of L-T4 and this compound demonstrated improved metabolic control compared to those receiving L-T4 alone. The study highlighted significant changes in serum FT4 and FT3 levels, suggesting enhanced efficacy through combined therapy .

Case Study 2: Critically Ill Patients
A retrospective analysis indicated that critically ill patients had markedly elevated levels of this compound compared to healthy controls. This finding underscores the potential role of this compound as a biomarker for assessing thyroid function under stress conditions, correlating with liver enzyme activities .

Mechanism of Action

Thyroxine sulfate exerts its effects through its conversion to the active hormone triiodothyronine (T3) in peripheral tissues. This conversion is mediated by deiodinase enzymes. T3 then binds to nuclear thyroid hormone receptors, leading to the regulation of gene expression and modulation of various physiological processes, including metabolism, growth, and development .

Comparison with Similar Compounds

Transport Affinity via NTCP

NTCP preferentially transports sulfated compounds due to structural compatibility with its substrate-binding pocket. T4 Sulfate shares this transport pathway with other sulfonates and sulfates, including estrone-3-sulfate, dehydroepiandrosterone sulfate (DHEAS), and bromosulfophthalein. Key differences in binding affinity are evident:

Compound Type Km (µM) Reference
PFOS (perfluorooctane sulfonate) Sulfonate 130
PFBS (perfluorobutane sulfonate) Sulfonate 39.6
This compound Sulfated hormone Not reported*
Estrone-3-sulfate Steroid sulfate ~5–10

Key Insight : The sulfate/sulfonate group enhances NTCP binding, likely due to ionic interactions with positively charged residues in the transporter’s binding site. This compound’s affinity is hypothesized to align with other sulfated hormones, facilitating efficient hepatic uptake and systemic distribution.

Binding to Transthyretin (TTR)

TTR binds thyroid hormones and their derivatives, with sulfation altering binding dynamics. Molecular docking studies reveal that this compound and polychlorinated biphenyl (PCB) sulfates share overlapping binding sites with T4 (thyroxine) in TTR’s central channel (Figure 1).

Compound Binding Interaction with TTR Key Residues Involved Reference
T4 (thyroxine) Biphenyl core in inner cavity; iodine interactions Lys-15, Glu-54
4-PCB 11 sulfate Sulfate group interacts with Lys-15; biphenyl core in outer cavity Lys-15, hydrophobic pockets
This compound Predicted: Sulfate-Lys-15 interaction; thyroxine backbone in inner cavity Lys-15 (hypothesized)

Structural Comparison :

  • PCB Sulfates : Bulkier sulfate groups position biphenyl cores deeper into TTR’s inner cavity, mimicking T4’s orientation but with reduced steric hindrance due to chlorine substituents .
Functional vs. Structural Sulfated Analogs

This compound’s biological role contrasts with non-hormonal sulfated compounds:

Compound Primary Function Clinical Relevance
Ethyl sulfate Alcohol biomarker Forensic toxicology
Zinc sulfate Antioxidant metabolism modulator Agricultural and therapeutic uses
This compound Thyroid hormone metabolite Potential role in hormone regulation

Mechanistic Divergence : Unlike ethyl sulfate (a detoxification product) or zinc sulfate (a redox modulator), this compound may act as a reservoir for active thyroid hormones, with desulfation reactivating T4 in target tissues.

Biological Activity

T4 sulfate (T4S), a sulfated derivative of thyroxine (T4), plays a significant role in thyroid hormone metabolism and biological activity. This article reviews the current understanding of T4S, its biological implications, and relevant research findings.

Overview of this compound

T4 is primarily known as a prohormone that is converted to the more active triiodothyronine (T3) through deiodination. However, T4 can also undergo sulfation, which alters its biological activity. The sulfation process is crucial for the regulation and inactivation of thyroid hormones, impacting their availability and function in the body.

  • Sulfation and Inactivation :
    • Sulfation of T4 inhibits its conversion to T3 by blocking outer ring deiodination (ORD) while promoting inner ring deiodination (IRD) to inactive metabolites like reverse T3 (rT3) .
    • This modification is essential for the irreversible inactivation of thyroid hormones, indicating that T4S may serve as a regulatory mechanism in thyroid hormone metabolism .
  • Transport Mechanisms :
    • Studies have identified specific transporters responsible for the uptake of T4 and its sulfate form. For instance, human SLC22A11 has shown robust uptake of T4, suggesting that similar mechanisms may apply to T4S .

Case Studies and Clinical Findings

  • A study involving 16 premenopausal women receiving suppressive T4 therapy indicated significant increases in urinary T4S levels correlated with serum free T4 levels . This suggests that sulfation may be a response mechanism to elevated T4 levels.
  • Another investigation highlighted that switching from tablet to liquid formulations of L-T4 improved absorption rates, particularly in patients taking iron supplements. This change resulted in significantly reduced serum Thyroid-Stimulating Hormone (TSH) levels .

Research Findings

  • Intrinsic Activity : Recent research indicates that T4 possesses intrinsic biological activity beyond its conversion to T3. For example, studies demonstrated that T4 alone could regulate gene expression related to cell proliferation and cholesterol metabolism .
  • Nongenomic Actions : Both T3 and T4 have been shown to exert rapid nongenomic effects through binding to integrin αvβ3 on cell membranes, influencing processes such as angiogenesis and neuronal migration .

Comparative Data on Thyroid Hormone Metabolism

HormoneConversionBiological ActivitySulfation Impact
T4 Converted to T3 via deiodinasesRegulates metabolism, growthInhibits ORD, promotes IRD
T3 Active form derived from T4Directly influences gene expressionLess affected by sulfation
T4S Inactive form post-sulfationLimited biological activityPrimarily involved in hormone regulation

Q & A

Q. What established gravimetric methods ensure accurate quantification of sulfate in hydrated complexes like copper sulfate?

Gravimetric analysis involves dissolving the compound, precipitating sulfate as BaSO₄, and calculating mass ratios. For hydrated copper sulfate, heating to remove water, followed by precipitation and filtration, allows precise determination of sulfate content (e.g., 30.6% H₂O, 19.13% SO₄²⁻ in CuSO₄·6H₂O) . Ensure consistent drying temperatures and replicate measurements to minimize hygroscopic errors.

Q. How can sulfate concentrations in environmental water samples be reliably measured?

Ion chromatography (IC) and titration (e.g., EDTA for hardness) are standard. For longitudinal studies, IC is preferred for sensitivity (detection limits < 0.1 mg/L). In mining-impacted regions, sulfate levels increased from 20 mg/L (pre-mining) to 120 mg/L post-mining, requiring calibration against NIST-traceable standards .

Q. What protocols ensure proper drying of sulfate-containing samples in analytical chemistry?

Use anhydrous sodium sulfate (Na₂SO₄) as a desiccant for organic extracts. For example, in milk free fatty acid analysis, Na₂SO₄ removes residual water without reacting with analytes . Validate drying efficiency by comparing pre- and post-drying mass ratios.

Advanced Research Questions

Q. How can discrepancies in sulfate concentration data across longitudinal environmental studies be resolved?

Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal datasets. In southeastern Missouri mining studies, sulfate increased from 20 mg/L (1964–1967) to 120 mg/L (1995–2005) due to leaching; use time-series analysis to distinguish anthropogenic vs. natural sources . Report detection limits and censored data (e.g., "not detected" values) transparently .

Q. What statistical models optimize the analysis of sulfate-based agricultural treatments?

Randomized complete block designs (RCBD) with ANOVA and least significant difference (LSD) tests are robust. For example, in assessing potassium sulfate (K₂SO₄) effects on crops, LSD at p < 0.05 differentiated yields between 0 kg/ha (T1) and 60 kg/ha (T4) treatments . Include replication (≥4 blocks) to control soil variability.

Q. How can thermodynamic properties of sulfate compounds be calculated using Shomate equations?

For Na₂SO₄, the Shomate equation Cₚ° = A + B·T + C·T² + D·T³ + E/T² calculates heat capacity (e.g., A = 128.2, B = 0.0747 for solid Na₂SO₄). Validate against NIST data (ΔfH° = -1387 kJ/mol for solid Na₂SO₄) .

Methodological and Experimental Design

Q. How to design a randomized block experiment to assess sulfate’s impact on soil chemistry?

  • Objective : Measure sulfate leaching in soils.
  • Design : RCBD with 5 treatments (0–80 kg/ha K₂SO₄) and 4 replicates .
  • Parameters : Soil pH, EC, and ion chromatography for sulfate.
  • Analysis : Use SAS or R for ANOVA with Tukey’s post-hoc test.

Q. What are best practices for handling non-detects in sulfate trace-element analysis?

Substitute non-detects with half the detection limit (e.g., 0.05 mg/L) for statistical robustness. In hydrologic studies, 30% of pre-1990 copper and zinc data were non-detects, requiring Kaplan-Meier survival analysis .

Data Interpretation & Validation

Q. How to validate sulfate quantification methods in complex matrices like biological tissues?

Spike recovery tests (e.g., 85–115% recovery in fish muscle) using LC-MS/MS. For example, a multi-residue method achieved 0.01 mg/kg LOQ for sulfonamides in meat . Include internal standards (e.g, deuterated analogs) to correct matrix effects.

Q. What meta-analysis techniques synthesize conflicting findings in sulfate thermodynamics?

Use PRISMA frameworks to screen databases (Scopus, Web of Science). For Na₂SO₄ phase changes, compare Chase (1998) ΔfH° data with newer studies, applying random-effects models to address heterogeneity .

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